(1S,2R)-2-Aminocyclohexane-1-carbonitrile;hydrochloride
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Overview
Description
(1S,2R)-2-Aminocyclohexane-1-carbonitrile;hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Aminocyclohexane-1-carbonitrile;hydrochloride typically involves the resolution of racemic mixtures or the use of chiral catalysts to achieve the desired enantiomeric purity. One common method includes the reaction of cyclohexanone with ammonia and cyanide sources under controlled conditions to form the aminonitrile intermediate, followed by resolution using chiral acids .
Industrial Production Methods
Industrial production often employs enantioselective synthesis techniques, including the use of chiral auxiliaries or catalysts to ensure high enantiomeric excess. Techniques such as crystallization and chromatography are also utilized to separate the desired enantiomer from the racemic mixture .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-Aminocyclohexane-1-carbonitrile;hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Reactions with halides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Typically involves reagents like hydrogen peroxide or peracids.
Reduction: Commonly uses hydrogen gas with metal catalysts or borohydrides.
Substitution: Utilizes halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include various substituted cyclohexane derivatives, primary amines, and nitriles, depending on the reaction conditions and reagents used .
Scientific Research Applications
(1S,2R)-2-Aminocyclohexane-1-carbonitrile;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a chiral ligand in asymmetric synthesis.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (1S,2R)-2-Aminocyclohexane-1-carbonitrile;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The stereochemistry of the compound is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-Aminocyclohexane-1-carbonitrile;hydrochloride: The enantiomer of the compound with different stereochemistry.
2-Aminocyclohexane-1-carbonitrile: Without the hydrochloride salt form.
Cyclohexylamine derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
(1S,2R)-2-Aminocyclohexane-1-carbonitrile;hydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomers and other similar compounds .
Properties
IUPAC Name |
(1S,2R)-2-aminocyclohexane-1-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2.ClH/c8-5-6-3-1-2-4-7(6)9;/h6-7H,1-4,9H2;1H/t6-,7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEUIYULCKXPPX-ZJLYAJKPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C#N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C#N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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